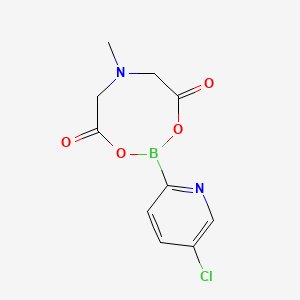
5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom at the 5th position, a 3-chlorobenzyl group attached via an oxygen atom at the 2nd position, and two methyl groups at the 1st and 3rd positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene typically involves the following steps:
Etherification: The 5-bromo-1,3-dimethylbenzene is then reacted with 3-chlorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Major Products
Nucleophilic Substitution: Formation of 5-azido-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene.
Oxidation: Formation of 5-bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzoic acid.
Reduction: Formation of 2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene.
Applications De Recherche Scientifique
5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the ether linkage and aromatic rings can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-((3-fluorobenzyl)oxy)-1,3-dimethylbenzene
- 5-Bromo-2-((3-methylbenzyl)oxy)-1,3-dimethylbenzene
- 5-Bromo-2-((3-nitrobenzyl)oxy)-1,3-dimethylbenzene
Uniqueness
5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different substituents. The combination of these halogens with the ether linkage and methyl groups provides a distinct set of chemical and physical properties that can be exploited in various applications.
Propriétés
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-10-6-13(16)7-11(2)15(10)18-9-12-4-3-5-14(17)8-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZKZODMMPGWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC(=CC=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8228121.png)



